
PF-03814735
Overview
Description
PF-03814735 is a novel, orally bioavailable, reversible inhibitor of Aurora A and Aurora B kinases, developed by Pfizer for cancer therapy. Aurora kinases are serine/threonine kinases critical for mitotic regulation, including chromosome segregation and cytokinesis. Aurora A (IC₅₀ = 0.8 nM) and Aurora B (IC₅₀ = 5 nM) are overexpressed in cancers such as breast, colon, and ovarian malignancies, making them attractive therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-03814735 is synthesized through a series of chemical reactions involving the formation of an acyl-alpha amino acid derivative. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized by reacting a cyclobutylamine derivative with a trifluoromethyl-pyrimidine compound.
Coupling reaction: The core structure is then coupled with a tetrahydronaphthalen-1,4-imin-9-yl derivative to form the final compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity, and the compound is produced in large quantities using batch or continuous flow reactors. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions
PF-03814735 undergoes several types of chemical reactions, including:
Inhibition of phosphorylation: This compound inhibits the phosphorylation of Aurora1 and Aurora2 kinases, as well as histone H3.
Formation of polyploid cells: The compound blocks cytokinesis, leading to the formation of polyploid multinucleated cells.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Aurora kinase inhibitors: This compound is used in combination with other Aurora kinase inhibitors to enhance its efficacy.
Cell culture conditions: The compound is tested in various tumor cell lines under controlled cell culture conditions to assess its inhibitory activity.
Major Products Formed
The major products formed from the reactions involving this compound include:
Phospho-Aurora1 and phospho-Aurora2: The inhibition of these kinases leads to a reduction in their phosphorylated forms.
Polyploid multinucleated cells: The block in cytokinesis results in the formation of these cells.
Scientific Research Applications
PF-03814735 has several scientific research applications, including:
Cancer therapy: The compound is currently in phase I clinical trials for the treatment of advanced solid tumors.
Biomarker identification: This compound is used in genomic studies to identify predictive biomarkers of drug sensitivity in various cancer cell lines.
Cell cycle regulation: The compound is used to study the role of Aurora kinases in cell cycle regulation and mitosis.
Mechanism of Action
PF-03814735 exerts its effects by inhibiting the activity of Aurora1 and Aurora2 kinases. These kinases are essential for proper chromosome segregation and cell division. By inhibiting their activity, this compound blocks cytokinesis, resulting in the formation of polyploid multinucleated cells and inhibition of cell proliferation . The compound also reduces levels of phospho-Aurora1, phospho-histone H3, and phospho-Aurora2 in cells .
Comparison with Similar Compounds
Mechanism of Action :
- Inhibits autophosphorylation of Aurora A/B and reduces phosphorylation of downstream markers (e.g., phosphohistone H3) .
- Blocks cytokinesis, leading to polyploid multinucleated cells and apoptosis .
- Exhibits off-target activity against kinases like FAK, Flt1, and TrkA at higher concentrations (≥100 nM) .
Clinical Development :
- Phase I trials for advanced solid tumors (completed in 2012) demonstrated tolerability with dose-limiting neutropenia at 100 mg/day. The maximum tolerated dose (MTD) was 80 mg/day, with disease stabilization observed in some patients .
- Limited clinical antitumor activity was reported, prompting exploration in combination therapies (e.g., with docetaxel) .
Repurposing for Schistosomiasis :
- PF-03814735 and FAK inhibitor 14 showed potent in vitro activity against Schistosoma mansoni, S. japonicum, and S. mekongi, reducing viability to 0% in 24 hours at low micromolar concentrations .
- Cytotoxicity in HepG2 cells (CC₅₀ = 7.6 µM) was higher than the standard drug praziquantel (PZQ; CC₅₀ = 157.3 µM), necessitating further safety evaluations .
FAK Inhibitor 14 (1,2,4,5-Benzenetetramine Tetrahydrochloride)
Target : Focal adhesion kinase (FAK), a kinase involved in cell adhesion, migration, and survival.
Key Findings :
- Inhibits FAK autophosphorylation, reducing viability in breast, pancreatic, and glioblastoma cancers .
- In schistosomiasis, it achieved 0% survival in S. mekongi at 24 hours (vs. 22.51% for this compound in S. mansoni) .
- Lower cytotoxicity (CC₅₀ = 11.2 µM in HepG2) compared to this compound (CC₅₀ = 7.6 µM) .
- No clinical trials reported for cancer or parasitic diseases.
Comparison with this compound :
Parameter | This compound | FAK Inhibitor 14 |
---|---|---|
Primary Target | Aurora A/B | FAK |
IC₅₀ (Aurora A) | 0.8 nM | N/A |
Cytotoxicity (HepG2 CC₅₀) | 7.6 ± 0.4 µM | 11.2 ± 1.1 µM |
Clinical Stage | Phase I (solid tumors) | Preclinical |
Oral Bioavailability | Yes | Unreported |
Schistosomiasis Efficacy | 0% survival (S. mekongi) | 0% survival (S. mekongi) |
Aurora Kinase Inhibitors
A. Danusertib
- Targets Aurora A (IC₅₀ = 13 nM), B (79 nM), and C (61 nM) .
- Requires higher doses for efficacy compared to this compound (Aurora A IC₅₀ = 0.8 nM) .
- Clinical trials showed activity in leukemia and prostate cancer but with significant toxicity .
B. Alisertib (MLN8237)
- Selective Aurora A inhibitor (IC₅₀ = 1.2 nM) with minimal Aurora B activity .
- Demonstrated efficacy in lymphoma and neuroblastoma but caused myelosuppression in trials .
C. GSK1070916
- Potent Aurora B/C inhibitor (IC₅₀ = 0.5 nM/0.3 nM) without Aurora A activity .
- Failed to show clinical benefit in Phase II trials for solid tumors .
Comparison with this compound :
Parameter | This compound | Danusertib | Alisertib | GSK1070916 |
---|---|---|---|---|
Primary Target | Aurora A/B | Aurora A/B/C | Aurora A | Aurora B/C |
IC₅₀ (Aurora A) | 0.8 nM | 13 nM | 1.2 nM | N/A |
IC₅₀ (Aurora B) | 5 nM | 79 nM | >1,000 nM | 0.5 nM |
Clinical Outcome | Limited efficacy | Mixed efficacy, toxicity | Myelosuppression | Phase II discontinued |
Oral Bioavailability | Yes | Yes | Yes | No |
Other Kinase Inhibitors
AZD-1480 :
- JAK2/STAT3 inhibitor terminated in Phase I due to neurotoxicity .
- Unlike this compound, it lacks Aurora kinase activity.
R-763 (AS703569) :
- Dual Aurora A/B inhibitor with preclinical activity in leukemia models .
- No clinical advantage over this compound in solid tumors .
Key Research Findings and Limitations
Dual Targeting : this compound’s inhibition of Aurora A/B provides broader mitotic disruption than selective inhibitors (e.g., alisertib) but increases off-target risks .
Schistosomiasis Potential: Both this compound and FAK inhibitor 14 outperform PZQ in vitro but require in vivo validation .
Clinical Challenges: Limited efficacy in solid tumors and cytotoxicity concerns highlight the need for optimized dosing or combination regimens .
Biological Activity
PF-03814735 is a potent, orally bioavailable small molecule that acts as a reversible inhibitor of Aurora kinases A and B. These kinases are crucial for the regulation of mitosis, particularly during the G2 and M phases of the cell cycle, where they play significant roles in chromosome segregation and cell division. This compound is currently undergoing clinical evaluation in Phase I trials for its efficacy in treating advanced solid tumors, including those associated with various cancers such as breast, colon, pancreatic, ovarian, and gastric cancer .
This compound inhibits the activity of Aurora kinases A and B, leading to several biochemical and cellular effects:
- Inhibition of Phosphorylation : The compound reduces levels of phospho-Aurora1 and phospho-Aurora2, which are critical for proper mitotic function.
- Cytokinesis Block : It induces a block in cytokinesis, resulting in polyploidy and multinucleated cells, ultimately inhibiting cell proliferation .
- Cell Cycle Arrest : Flow cytometric analysis has demonstrated that treatment with this compound results in cell cycle arrest at various phases, particularly affecting the transition from G2 to M phase .
Table 1: IC50 Values for this compound
Kinase | IC50 (nM) |
---|---|
Aurora A | 5 |
Aurora B | 0.8 |
Efficacy in Cancer Models
Preclinical studies have shown that this compound exhibits significant antitumor activity in various xenograft models:
- Tumor Growth Inhibition : Administration of this compound to mice bearing human xenograft tumors led to a notable reduction in tumor growth. It was observed that doses tolerable for mice resulted in significant inhibition of phosphohistone H3 levels within tumors .
- Combination Therapy : The combination of this compound with docetaxel demonstrated additive effects on tumor growth inhibition, suggesting potential for combination therapies in clinical settings .
Sensitivity Correlates
A study screening 87 cancer cell lines identified that small cell lung cancer (SCLC) and colon cancer lines were particularly sensitive to this compound. Notably, the sensitivity correlated with the status of the Myc gene family and retinoblastoma pathway members. In SCLC models driven by Myc genes, treatment resulted in decreased histone H3 phosphorylation and increased polyploidization .
Clinical Trials
This compound has completed Phase I clinical trials aimed at assessing its safety, pharmacokinetics, and preliminary efficacy. Key findings include:
- Pharmacokinetics : The compound exhibited rapid absorption with linear pharmacokinetics up to doses of 100 mg once daily. The mean terminal half-life ranged from 14.4 to 23.6 hours .
- Biomarker Identification : Ongoing research aims to establish predictive biomarkers for patient selection based on genetic profiles that correlate with sensitivity to this compound .
Case Study Insights
In clinical settings, some patients have shown stable disease following treatment with this compound. However, confirmed responders remain rare, highlighting the need for reliable biomarkers to optimize patient selection and treatment efficacy .
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of PF-03814735, and how do its inhibitory mechanisms differ between Aurora-A and Aurora-B kinases?
this compound is a reversible dual inhibitor of Aurora kinase A (IC50 = 0.8 nM) and Aurora kinase B (IC50 = 5 nM) . Aurora-A regulates mitotic entry and spindle assembly, while Aurora-B controls chromosomal segregation and cytokinesis. This compound’s stronger inhibition of Aurora-A disrupts mitotic progression, whereas its action on Aurora-B leads to polyploid multinucleated cells due to cytokinesis failure. Methodologically, kinase activity assays (e.g., fluorescence-based or radiometric) should be used to quantify inhibition specificity, supplemented by phospho-specific antibodies (e.g., phospho-histone H3 Ser10) to validate cellular effects .
Q. What in vitro and in vivo models have been used to validate the efficacy of this compound in oncology research?
Preclinical studies utilized tumor cell lines (e.g., HCT116, MDA-MB-231, A2780) and xenograft models (e.g., MOLT-4, MV4-11) to assess antiproliferative effects. In vitro, this compound induced G2/M arrest and polyploidy via phospho-histone H3 reduction. In vivo, dose-dependent tumor regression was observed in xenografts, with pharmacodynamic markers (e.g., Aurora B Thr232 phosphorylation) confirming target engagement . Researchers should prioritize cell lines with Aurora kinase overexpression and employ time-lapse microscopy to capture mitotic defects .
Table 1 : Key Preclinical Data for this compound
Advanced Research Questions
Q. How do the Phase I clinical trial outcomes for this compound inform its potential repurposing for non-oncological applications, such as antiparasitic therapies?
Despite limited antitumor efficacy in Phase I trials , this compound demonstrated significant in vitro activity against Schistosoma mansoni, S. japonicum, and S. mekongi, with viability reduction comparable to praziquantel (PZQ) . Repurposing strategies should focus on dose optimization for parasitic targets, leveraging pharmacokinetic data from oncology trials (e.g., plasma half-life: ~4–6 hours). Researchers should conduct transcriptomic profiling of schistosomes post-treatment to identify pathways disrupted by Aurora kinase inhibition .
Q. What methodological approaches are recommended to resolve contradictions between preclinical antitumor activity and limited clinical efficacy observed with this compound?
Discrepancies arise from tumor microenvironment heterogeneity and compensatory kinase pathways in humans. To address this:
- Use patient-derived organoids (PDOs) to model tumor-stroma interactions.
- Perform phosphoproteomics to identify resistance mechanisms (e.g., activation of FLT3 or JAK2 pathways).
- Combine this compound with checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death .
Q. What strategies can be employed to optimize the dosing regimen of this compound in combination therapies, based on its pharmacokinetic and pharmacodynamic profiles?
this compound exhibits rapid absorption (Tmax = 1–2 hours) and dose-linear pharmacokinetics. For combination studies:
- Sequential dosing : Administer after microtubule-targeting agents (e.g., paclitaxel) to exploit mitotic synchronization.
- Pharmacodynamic biomarkers : Monitor phospho-Aurora A/B levels in circulating tumor cells to guide timing.
- Synergy screens : Use high-throughput assays (e.g., Bliss independence model) to identify partners (e.g., DNA damage agents) .
Table 2 : Methodological Framework for Combination Therapy Design
Step | Action | Tools/Assays |
---|---|---|
1 | Identify synergistic targets via CRISPR-Cas9 knockout screens | Genome-wide libraries |
2 | Validate synergy in 3D co-culture models | Spheroid viability assays |
3 | Optimize dosing schedule using PK/PD modeling | Non-linear mixed-effects models |
Q. Data Contradiction Analysis
- Preclinical vs. Clinical Efficacy : While this compound showed potent Aurora kinase inhibition in vitro, its clinical activity was limited due to tumor heterogeneity and compensatory pathways. Researchers should integrate single-cell RNA sequencing (scRNA-seq) of patient samples to stratify responders .
- Dual Kinase Inhibition : Simultaneous Aurora-A/B inhibition may trigger divergent effects (e.g., mitotic arrest vs. polyploidy). Use isoform-specific siRNA knockdowns to deconvolute contributions .
Properties
IUPAC Name |
N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNGWLOYLRZLK-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025621 | |
Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942487-16-3 | |
Record name | PF-03814735 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03814735 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-03814735 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.